molecular formula C19H21N5O2 B2766379 1,7-dimethyl-3-propyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877643-61-3

1,7-dimethyl-3-propyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2766379
CAS RN: 877643-61-3
M. Wt: 351.41
InChI Key: XKOLPSHIHQIPHL-UHFFFAOYSA-N
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Description

1,7-dimethyl-3-propyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as PTK787, is a potent inhibitor of angiogenesis. Angiogenesis is the process of new blood vessel formation, which is essential for the growth and spread of tumors. Inhibition of angiogenesis has been a promising strategy in cancer treatment, and PTK787 has shown potential in this field. In

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has explored the synthesis and properties of mesoionic compounds closely related to purine-2,8-dione, demonstrating methodologies for creating analogs with specific substituents and studying their tautomeric forms and reaction behaviors (Coburn & Taylor, 1982). These foundational studies provide a basis for further chemical modifications and understanding the chemical properties of compounds like 1,7-dimethyl-3-propyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione.

Pharmacological Potential

  • A novel series of compounds, including arylpiperazinylalkyl purine-2,4-diones, was synthesized and tested for affinity towards serotoninergic and dopaminergic receptors. These studies highlight the potential of purine derivatives for developing new therapeutic agents with applications in treating depression and anxiety (Zagórska et al., 2015).
  • Another study focused on the synthesis and pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives, emphasizing their potential as anxiolytic and antidepressant agents, based on their 5-HT1A receptor ligand activity (Zagórska et al., 2009).

Receptor Affinity and Enzymatic Activity

  • Research into octahydro- and 6,7-dimethoxy-3,4-dihydro- isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines explored their binding affinity for serotonin and dopamine receptors and inhibitory potencies for phosphodiesterases, suggesting these structures as promising candidates for further drug development (Zagórska et al., 2016).

Selective Receptor Antagonists

  • Studies on new derivatives of imidazo[2,1-f]purine-2,4-diones as selective antagonists for the A3 adenosine receptor indicate the compound's utility in modulating receptor activities, which is vital for therapeutic applications in various conditions (Baraldi et al., 2005).

properties

IUPAC Name

4,7-dimethyl-6-(4-methylphenyl)-2-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-5-10-22-17(25)15-16(21(4)19(22)26)20-18-23(15)11-13(3)24(18)14-8-6-12(2)7-9-14/h6-9,11H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOLPSHIHQIPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-dimethyl-3-propyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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